1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO2 and a molecular weight of 279.35 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-fluoro-3-methylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-Fluoro-3-Methylphenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-fluoro-3-methylphenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods for this compound may involve optimized reaction conditions and catalysts to improve yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the substituents on the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and deprotection reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc group and the 4-fluoro-3-methylphenyl substituent can influence its binding affinity and selectivity towards biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Fluorophenyl Substituted Compounds: Compounds with different fluorophenyl groups, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the 4-fluoro-3-methylphenyl substituent, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C16H22FNO2 |
---|---|
Molecular Weight |
279.35 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoro-3-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChI Key |
YAGJQAJSQSESCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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